molecular formula C20H19N3O3S B11092911 (2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1-benzothiophen-3(2H)-one

(2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1-benzothiophen-3(2H)-one

Cat. No.: B11092911
M. Wt: 381.4 g/mol
InChI Key: OBKVEGSZDNHKMF-UYRXBGFRSA-N
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Description

2-{(Z)-1-[4-(4-METHYLPIPERAZINO)-3-NITROPHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[4-(4-METHYLPIPERAZINO)-3-NITROPHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3-ONE typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Functionalization: Introduction of the nitrophenyl and methylpiperazino groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, organometallic reagents, or strong bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Investigations into the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Exploration of the compound’s potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[4-(4-METHYLPIPERAZINO)-3-NITROPHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3-ONE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Other compounds with the benzothiophene core, such as raloxifene and zileuton.

    Nitrophenyl Compounds: Compounds containing the nitrophenyl group, known for their diverse biological activities.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

(2Z)-2-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C20H19N3O3S/c1-21-8-10-22(11-9-21)16-7-6-14(12-17(16)23(25)26)13-19-20(24)15-4-2-3-5-18(15)27-19/h2-7,12-13H,8-11H2,1H3/b19-13-

InChI Key

OBKVEGSZDNHKMF-UYRXBGFRSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)/C=C\3/C(=O)C4=CC=CC=C4S3)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=C3C(=O)C4=CC=CC=C4S3)[N+](=O)[O-]

Origin of Product

United States

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